molecular formula C20H21N3O4 B2665102 [(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate CAS No. 926130-03-2

[(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate

Cat. No.: B2665102
CAS No.: 926130-03-2
M. Wt: 367.405
InChI Key: RXRGDQYZCYUANJ-UHFFFAOYSA-N
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Description

[(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyanocyclohexyl group, a carbamoyl group, and an oxazole ring. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyanocyclohexyl Intermediate: This step involves the reaction of cyclohexylamine with cyanogen bromide to form 1-cyanocyclohexylamine.

    Carbamoylation: The 1-cyanocyclohexylamine is then reacted with a suitable carbamoylating agent, such as phosgene or carbonyldiimidazole, to form the corresponding carbamoyl derivative.

    Oxazole Ring Formation: The final step involves the cyclization of the carbamoyl intermediate with a suitable oxazole precursor, such as 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid, under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

[(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate can be compared with similar compounds, such as:

    This compound: Similar structure but with different substituents on the oxazole ring.

    This compound: Similar structure but with different substituents on the cyclohexyl ring.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-14-17(18(23-27-14)15-8-4-2-5-9-15)19(25)26-12-16(24)22-20(13-21)10-6-3-7-11-20/h2,4-5,8-9H,3,6-7,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRGDQYZCYUANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OCC(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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